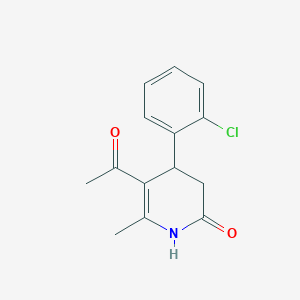
5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar structures. For instance, paper focuses on the impurities found in a novel antihypertensive agent, which shares a pyridazinone core similar to the pyridinone in the compound of interest. Papers and describe the reaction of 2-acetoacetamidopyridines with phosgene to produce chlorinated pyrido[1,2-a]pyrimidin-4-ones, which are structurally related to the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of acetoacetamidopyridines with phosgene, as described in papers and . This process yields chlorinated pyrido[1,2-a]pyrimidin-4-ones. Although the exact synthesis of "5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone" is not detailed, the methods used for similar compounds suggest that a halogenation step followed by acetylation could be involved in its synthesis. The unsuccessful alternative route that led to the formation of carbamate derivatives indicates the sensitivity of such compounds to the reaction conditions.
Molecular Structure Analysis
The molecular structures of the compounds produced in papers and were confirmed by elemental analyses and interpretations of their ultraviolet (uv), infrared (ir), proton nuclear magnetic resonance (pmr), and X-ray spectra. These techniques are essential for determining the structure of organic compounds and could similarly be applied to analyze the structure of "5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone."
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of "5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone," but they do provide insights into the reactivity of structurally related compounds. For example, the impurities isolated in paper suggest that the parent compound can undergo esterification and alkylation reactions. The unsuccessful reactions with chloroformates in papers and indicate that the acetoacetyl group can be eliminated under certain conditions, which could be relevant for understanding the stability and reactivity of the acetyl group in the compound of interest.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone" are not explicitly provided, the properties of similar compounds can offer some predictions. The presence of chloro and acetyl functional groups in the compounds studied in papers and suggests that the compound of interest may exhibit polar characteristics, which could affect its solubility and interaction with biological molecules. The biological activity of impurities related to an antihypertensive agent in paper also implies potential pharmacological properties for the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research by Abdel-rahman, Bakhite, and Al-Taifi (2002) in the "Journal of The Chinese Chemical Society" explores the synthesis of pyridine derivatives and their antimicrobial activities. This study indicates the potential of 5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Development of Novel Substituted Pyridine Derivatives
Zhang et al. (2009) in "Heteroatom Chemistry" discuss the synthesis of novel substituted pyridine derivatives from related compounds. This research contributes to the understanding of the chemical properties and potential applications of pyridine derivatives in various scientific fields (Zhang et al., 2009).
Role in Heterocyclic Synthesis
Elneairy (2010) in "Phosphorus, Sulfur, and Silicon and the Related Elements" describes the use of pyridine derivatives in the novel synthesis of various heterocyclic compounds. This highlights the compound's role as a precursor in the synthesis of complex heterocycles (Elneairy, 2010).
Biological Screening
Research by Bhuva et al. (2009) in "Organic Chemistry: An Indian Journal" focuses on the synthesis of pyridine derivatives and their biological screening, demonstrating the compound's potential in bioactive applications (Bhuva, Patolia, Patel, & Purohit, 2009).
Synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines
Mekheimer, Mohamed, and Sadek (1997) in the "Bulletin of the Chemical Society of Japan" discuss the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from related pyridone compounds, contributing to the field of organic synthesis (Mekheimer, Mohamed, & Sadek, 1997).
Insecticidal Activity
Bakhite et al. (2014) in the "Journal of agricultural and food chemistry" investigate the insecticidal activity of pyridine derivatives, indicating the potential of these compounds in pest control applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) in the "Journal of Molecular Structure" explore the synthesis of pyridine derivatives for use as anticancer and antimicrobial agents, emphasizing the compound's relevance in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Optical and Junction Characteristics
Zedan, El-Taweel, and El-Menyawy (2020) in "Optical and Quantum Electronics" study the structural, optical, and junction characteristics of pyridine derivatives, revealing potential applications in material science (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis of Novel Triazolopyridine Derivatives
Flefel et al. (2018) in "Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry" present the synthesis of novel triazolopyridine derivatives, further contributing to the diversity and potential applications of pyridine compounds in various scientific fields (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-8-14(9(2)17)11(7-13(18)16-8)10-5-3-4-6-12(10)15/h3-6,11H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEJCMAAAMMALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

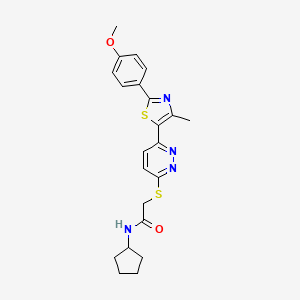
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)


![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)

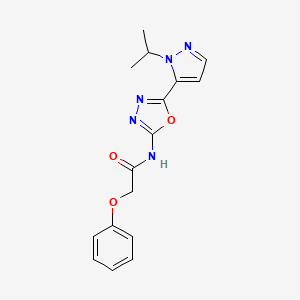
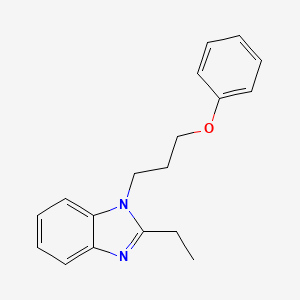
![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)
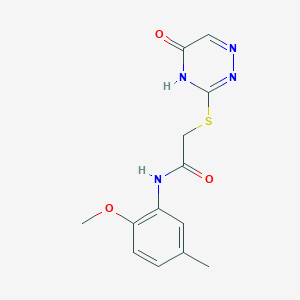

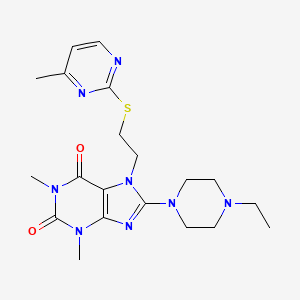
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2499976.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2499977.png)